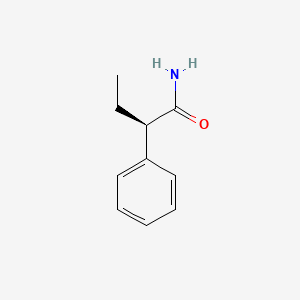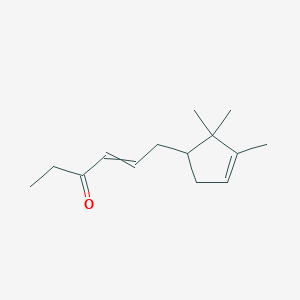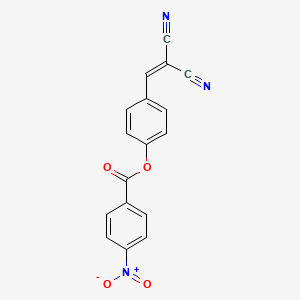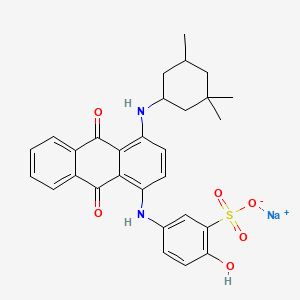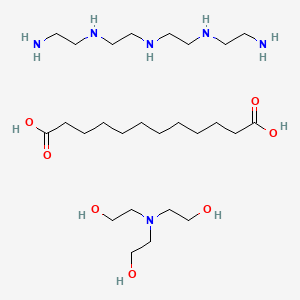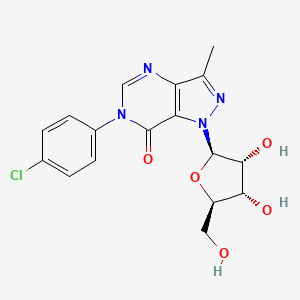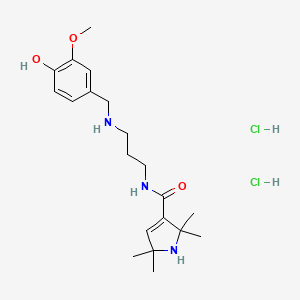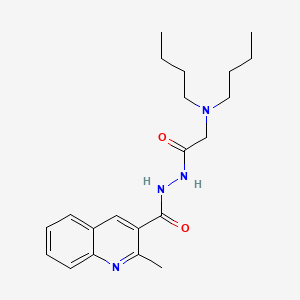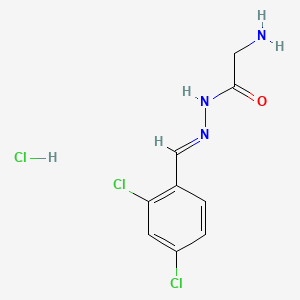
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- is a heterocyclic compound that features a pyrimidinone core with a thioxo group and a propoxyphenyl ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a suitable aldehyde with a thiourea derivative, followed by cyclization and subsequent functionalization to introduce the propoxyphenyl ethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidinone ring can be reduced under specific conditions to yield dihydropyrimidinone derivatives.
Substitution: The propoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidinone derivatives.
Substitution: Halogenated or nitrated derivatives of the propoxyphenyl group.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- depends on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The thioxo group can form strong interactions with metal ions or other electrophilic centers, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-methoxyphenyl)ethyl)-2-thioxo-
- 4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-ethoxyphenyl)ethyl)-2-thioxo-
Uniqueness
4(1H)-Pyrimidinone, tetrahydro-1-(2-(4-propoxyphenyl)ethyl)-2-thioxo- is unique due to the presence of the propoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This structural variation can lead to differences in pharmacokinetics and pharmacodynamics compared to its analogs.
Propiedades
Número CAS |
88655-29-2 |
|---|---|
Fórmula molecular |
C15H20N2O2S |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
1-[2-(4-propoxyphenyl)ethyl]-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C15H20N2O2S/c1-2-11-19-13-5-3-12(4-6-13)7-9-17-10-8-14(18)16-15(17)20/h3-6H,2,7-11H2,1H3,(H,16,18,20) |
Clave InChI |
CMPCDBNOBSATKY-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)CCN2CCC(=O)NC2=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


